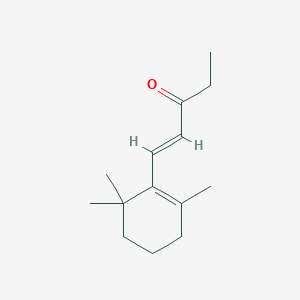

beta-Methylionone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9H,5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWNGLDCJDIIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1=C(CCCC1(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051643 | |

| Record name | 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-43-5 | |

| Record name | β-Iraldeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for β Methylionone

Classical Organic Synthesis Routes

The traditional synthesis of methylionones, including the beta isomer, is rooted in fundamental organic reactions, specifically aldol (B89426) condensation and subsequent acid-catalyzed cyclization. These methods form the bedrock of industrial production.

Aldol Condensation Reactions

The synthesis begins with the aldol condensation of citral (B94496) and methyl ethyl ketone (MEK). scentree.coscentree.co This reaction is more complex than the synthesis of ionones (which uses acetone), as MEK possesses two potential nucleophilic sites: the α-methyl and the α-methylene carbons. This leads to the formation of a mixture of two primary isomers: pseudo-n-methylionone (PNMI) and pseudo-isomethylionone (PIMI). google.compatsnap.com

The reaction is typically performed under basic catalysis. scirp.org The choice of base and reaction conditions significantly influences the yield and the isomeric ratio of the resulting pseudomethylionone. More alkaline catalysts tend to favor the formation of the desired pseudo-isomethylionone, which is the precursor to the most valuable methylionone isomers. scentree.co

Several methods have been documented, highlighting different catalytic systems and conditions. For instance, using potassium hydroxide (B78521) in methanol (B129727) as a condensation agent has been reported to achieve an 89% yield of pseudomethylionone. scirp.org Another approach involves using a metal hydroxide, such as potassium hydroxide, in polyethylene (B3416737) glycol (PEG) as a solvent, which can produce yields as high as 92%. patsnap.com Flow chemistry has also been applied, with a sodium hydroxide-catalyzed condensation in a tubular reactor at 132 °C achieving a 72% yield with a residence time of just four minutes. beilstein-journals.orgnih.gov

| Catalyst/Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Potassium Hydroxide / Methanol | Not specified | Not specified | 89 | scirp.org |

| Sodium Hydroxide | 132 | 4 minutes | 72 | beilstein-journals.orgnih.gov |

| Potassium Hydroxide / PEG-600 | 10-20 | 2 hours | 92 | patsnap.com |

| Sodium/Potassium Hydroxide / Alkanol | -20 to 10 | >15 hours | Not specified | google.com |

This table presents selected research findings on the aldol condensation step for pseudomethylionone synthesis.

Ring-Closure Mechanisms

Following the aldol condensation, the mixture of pseudomethylionone isomers undergoes an acid-catalyzed cyclization to yield the final methylionone products. google.com This step is crucial as it forms the characteristic six-membered ring of the ionone (B8125255) structure. The position of the double bond within this newly formed ring determines whether the α, β, or γ isomer is formed. perfumerflavorist.com

Phosphoric acid is a frequently employed catalyst for this transformation. google.comscirp.orggoogle.com The concentration of the acid and the reaction temperature are key parameters that control the isomer distribution of the final product. For instance, a process using 85% phosphoric acid at temperatures between 85-97°C has been described for the cyclization step. google.com In another variation, pseudoisomethylionone is added to a mixture of 60% phosphoric acid and n-hexane at 60°C, which, after purification, gives a 95% yield of methylionone. google.com An earlier method using phosphoric acid as the cyclization agent reported a yield of 70%. scirp.org

The general principle, extrapolated from ionone synthesis, is that strong acids like sulfuric acid tend to favor the formation of the thermodynamically stable beta-isomer, while weaker acids such as phosphoric acid can favor the kinetic alpha-isomer. scentree.coperfumerflavorist.com

Advanced Catalytic Systems in β-Methylionone Synthesis

Research has increasingly focused on developing more efficient and sustainable catalytic systems to improve the synthesis of methylionones. These advanced systems are categorized based on the phase of the catalyst relative to the reactants.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry. In the context of methylionone synthesis, solid catalysts have been applied to both the condensation and cyclization steps.

For the cyclization of pseudomethylionone, solid acid catalysts such as macroreticular polystyrene resins have been investigated. scirp.org A notable example combines condensation and cyclization using a solid super acid, TiO₂/SO₄²⁻, in conjunction with a phase transfer catalyst, achieving yields of 90-92%. scirp.org For the condensation step, activated hydrotalcites and other solid alkali catalysts are also utilized. uu.nlgoogle.com

| Catalyst | Reaction Step | Key Findings | Reference |

| Macroreticular Resin | Cyclization | Investigated as a catalyst for producing methylionone from pseudomethylionone. | scirp.org |

| TiO₂/SO₄²⁻ (Solid Super Acid) | Condensation & Cyclization | Used with a quaternary ammonium (B1175870) hydroxide, yielded 90-92% methylionone. | scirp.org |

| Activated Hydrotalcites | Condensation | Mentioned as effective catalysts for citral-ketone condensations. | uu.nl |

This table summarizes findings on the use of heterogeneous catalysts in methylionone synthesis.

Homogeneous Catalysis

Homogeneous catalysts, which operate in the same phase as the reactants, are prevalent in the classical synthesis routes of β-methylionone.

For the initial aldol condensation, common homogeneous catalysts include alkali metal hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH) dissolved in an alcohol or aqueous medium. scirp.orggoogle.comperfumerflavorist.com The cyclization step typically employs mineral acids such as phosphoric acid or sulfuric acid, which are soluble in the reaction medium. google.comscirp.orgperfumerflavorist.com A specific example is the use of a 60% aqueous solution of phosphoric acid in the presence of n-hexane as a solvent to facilitate the ring-closure reaction. google.com

Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful technique for reactions involving immiscible reactants, which is often the case in the base-catalyzed condensation of citral with methyl ethyl ketone. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the migration of a reactant from one phase into another where the reaction occurs. scirp.orggoogle.com

The use of PTC in the synthesis of ionones is known to improve the yield of the condensation product, pseudoionone (B86502). google.com This principle is extended to methylionone synthesis, where quaternary ammonium hydroxides or salts like tetrabutylammonium (B224687) bromide (Bu₄N⁺Br⁻) are employed. scirp.org One reported process successfully uses a quaternary ammonium hydroxide alongside a solid super acid catalyst, demonstrating a synergistic effect between phase transfer and heterogeneous catalysis. scirp.org

Flow Chemistry Applications in β-Methylionone Production

The industrial synthesis of β-methylionone has been significantly advanced by the implementation of flow chemistry. This approach offers superior process control compared to traditional batch methods, which is particularly crucial for managing the exothermic nature of the reactions involved.

Continuous Flow Reactor Design and Optimization

The continuous production of methylionones, including the β-isomer, typically involves a two-step process where each step is conducted in a dedicated flow reactor. beilstein-journals.orgbeilstein-journals.orgnih.gov The first stage is an aldol condensation reaction between citral and 2-butanone, catalyzed by a base such as sodium hydroxide. google.com For this step, a large-scale (e.g., 160 L) tubular reactor is often employed. beilstein-journals.orgbeilstein-journals.orgnih.gov The process is optimized by heating the organic phase of a biphasic solution to around 120-132°C with a brief residence time of approximately 4 minutes. beilstein-journals.orgbeilstein-journals.orgnih.govgoogle.com

The second stage is the acid-catalyzed cyclization of the resulting pseudo-ionone intermediate. This highly exothermic reaction benefits immensely from the enhanced heat transfer capabilities of continuous flow systems. upc.edugoogle.com The cyclization to favor the β-isomer is achieved using concentrated sulfuric acid (e.g., ~89%) at a controlled temperature of about 25°C, with a short residence time of around 2 minutes. google.com The heat generated during both the reaction and the subsequent hydrolysis quenching step is managed efficiently using downstream heat exchangers. google.com

Table 1: Optimized Parameters for Continuous Flow Synthesis of β-Methylionone

| Parameter | Condensation Step | Cyclization Step (for β-isomer) |

|---|---|---|

| Reactants | Citral, 2-Butanone | Methyl-pseudoionone |

| Catalyst | Sodium Hydroxide | Sulfuric Acid (~89%) |

| Reactor Type | Tubular Reactor (e.g., 160 L) | Reaction Mixing Pump / Tubular Reactor |

| Temperature | 120–132 °C beilstein-journals.orgnih.govgoogle.com | ~25 °C google.com |

| Residence Time | ~4 minutes beilstein-journals.orgnih.govgoogle.com | ~2 minutes google.com |

Enhanced Reaction Control and Selectivity in Flow Processes

Flow chemistry provides a significant advantage in controlling reaction parameters, which directly translates to enhanced selectivity and yield. beilstein-journals.orgnih.gov The high surface-area-to-volume ratio in flow reactors allows for precise temperature management, mitigating the formation of hot spots in highly exothermic reactions like the cyclization of pseudoionones. nih.govupc.edu This level of control is difficult to achieve in large-scale batch reactors. nih.gov

This precise control allows the reaction to be run at higher temperatures without causing detrimental side reactions, leading to marked reductions in reaction times. beilstein-journals.org In the synthesis of β-methylionone, the careful control of acid concentration and residence time in the flow reactor is critical for maximizing the yield of the desired β-isomer while suppressing the formation of α- and γ-n-methylionone isomers to as low as 1%. google.com The initial condensation step in a flow system can achieve a purity of 98% for the intermediate with a 72% yield. beilstein-journals.orgbeilstein-journals.orgnih.gov

Stereoselective Synthesis of β-Methylionone Isomers and Analogues

The synthesis of specific stereoisomers of β-methylionone presents a considerable chemical challenge, as the initial condensation and subsequent cyclization can lead to a mixture of isomers.

Enantioselective Approaches

Enantioselective synthesis of methylionone isomers often relies on biocatalysis. A key strategy involves the enzyme-mediated kinetic resolution of racemic intermediates. For the preparation of the enantiomers of γ-methylionone isomers, a lipase-mediated acetylation of the corresponding 4-hydroxy derivatives is employed. researchgate.netresearchgate.net This process selectively acetylates one enantiomer of the racemic alcohol, allowing for the separation of the resulting acetate (B1210297) from the unreacted alcohol enantiomer. Subsequent reductive elimination of the hydroxyl group from each separated enantiomer yields the respective enantiomerically pure γ-methylionone. researchgate.net The absolute configuration of the products is often confirmed through chemical correlation with known α-isomers.

Table 2: Example of Enantioselective Approach for Methylionone Analogues

| Step | Starting Material | Reagent/Catalyst | Product | Purpose |

|---|---|---|---|---|

| Resolution | Racemic 4-hydroxy-γ-methylionone | Lipase / Acetylating Agent | Enantiopure 4-acetoxy-γ-methylionone + Enantiopure 4-hydroxy-γ-methylionone | Separation of Enantiomers researchgate.net |

| Elimination | Separated Enantiomers | Reducing Agent | Enantiopure (+)- and (-)-γ-methylionone | Formation of Target Isomers researchgate.net |

Diastereoselective Syntheses

Diastereoselectivity can also be achieved using enzymatic methods. In the lipase-mediated acetylation of 4-hydroxy γ-methylionone intermediates, the reaction has shown complete diastereoselectivity by exclusively transforming the cis isomers. For related aldol reactions, diastereoselective syntheses have been developed within flow processes by utilizing chiral auxiliaries, such as acetyloxazolidinone, which guide the stereochemical outcome of the reaction. beilstein-journals.org

Derivatization and Functionalization of β-Methylionone

The β-methylionone scaffold can be chemically modified through various reactions to produce a range of derivatives. These functionalization reactions allow for the exploration of structure-activity relationships and the synthesis of novel compounds.

A multi-step pathway has been used to prepare a specific β-methylionone isomer (isomer 7) starting from β-ionone. This involves a haloform reaction (Br₂/NaOH) to create a carboxylic acid, which is then esterified and reduced to an alcohol. Subsequent oxidation to an aldehyde, reaction with ethyl magnesium bromide, and a final oxidation step yields the target molecule.

Other functionalization methods applicable to the ionone framework include:

Hydroxylation: Fungal biotransformation can introduce hydroxyl groups onto the carbon skeleton. acs.orgmdpi.com

Acetylation: Hydroxy derivatives are commonly converted to their corresponding acetates using reagents like acetic anhydride (B1165640) in pyridine. mdpi.comresearchgate.net

Epoxidation: The double bonds within the ring or side chain can be converted to epoxides, typically using a peroxy acid like m-chloroperbenzoic acid (m-CPBA). mdpi.com

Reduction: The carbon-carbon double bond in the side chain can be selectively hydrogenated using catalysts like Nickel Raney or through bioreduction with enoate reductases. mdpi.comd-nb.info

Table 3: Selected Derivatization Reactions for the Ionone Scaffold

| Reaction Type | Reagents / Method | Functional Group Transformation |

|---|---|---|

| Haloform Reaction | Br₂ / NaOH | Alkyl ketone → Carboxylic acid |

| Epoxidation | m-CPBA | Alkene → Epoxide mdpi.com |

| Acetylation | Acetic Anhydride / Pyridine | Alcohol → Acetate mdpi.com |

| Bioreduction | Enoate Reductase | α,β-Unsaturated ketone → Saturated ketone d-nb.info |

| Biotransformation | Fungi | C-H → C-OH acs.orgmdpi.com |

Synthesis of Novel β-Methylionone Derivatives

The synthesis of novel derivatives of β-methylionone is an area of active research, driven by the quest for new fragrance compounds and potential applications in other fields. Various synthetic strategies have been employed to modify the core β-methylionone structure, leading to a diverse range of new chemical entities.

One common approach involves the aldol condensation of citral with various ketones, followed by a cyclization reaction. For instance, the reaction of citral with methyl ethyl ketone, catalyzed by a base, yields pseudomethylionone, which can then be cyclized using an acid catalyst to produce a mixture of methylionone isomers. scirp.org Researchers have explored different catalysts to improve the yield and selectivity of this reaction, including sodium hydride, potassium fluoride (B91410) on alumina, and lithium hydroxide. scirp.org Phase transfer catalysts have also been utilized to facilitate the reaction between the aqueous and organic phases. scirp.org

Another strategy focuses on the modification of the cyclohexene (B86901) ring or the butenone side chain of the β-methylionone molecule. For example, "iso"-beta-isomethylionone has been synthesized from δ-pyronene via a multi-step process involving the formation of 1,6,6-trimethyl-2-methylene-cyclohexan-1-ol as a key intermediate. researchgate.net This method provides access to derivatives with altered substitution patterns on the cyclohexene ring.

Biotransformation using microorganisms presents an alternative and often highly selective method for generating novel derivatives. Fungi, in particular, have been shown to be effective in hydroxylating the β-methylionone structure at various positions. mdpi.com For example, microbial transformation can introduce hydroxyl groups at positions that are challenging to functionalize using traditional chemical methods. mdpi.com These hydroxylated derivatives can then be further modified, for instance, through acetylation to produce the corresponding acetates. mdpi.com

Furthermore, enzymatic approaches using isolated enzymes like peroxygenases have been investigated for the selective oxygenation of ionones. acs.org These enzymes can catalyze the formation of hydroxylated and ketonic derivatives with high regioselectivity. acs.org For instance, unspecific peroxygenases (UPOs) have been used to produce 4-hydroxy-β-ionone and 4-oxo-β-ionone from β-ionone. acs.org

The table below summarizes some of the synthesized β-methylionone derivatives and their synthetic origins.

| Derivative Name | Parent Compound | Synthetic Method | Key Reagents/Catalysts |

| "iso"-beta-isomethylionone | δ-pyronene | Multi-step chemical synthesis | PPh3:HBr, BuLi, butanedione |

| Methylionone | Citral and Methyl ethyl ketone | Aldol condensation and cyclization | Base (e.g., NaOH, KOH), Acid (e.g., H3PO4) |

| Hydroxylated β-methylionone derivatives | β-methylionone | Microbial biotransformation | Fungal strains |

| 4-hydroxy-β-ionone | β-ionone | Enzymatic oxygenation | Unspecific Peroxygenase (UPO), H2O2 |

| 4-oxo-β-ionone | β-ionone | Enzymatic oxygenation | Unspecific Peroxygenase (UPO), H2O2 |

Exploration of Structure-Activity Relationships in Derivatives

The exploration of structure-activity relationships (SAR) in β-methylionone derivatives is crucial for understanding how modifications to the chemical structure influence their biological and sensory properties. This knowledge is particularly valuable in the fragrance industry for the targeted design of new aroma chemicals with specific odor profiles.

The core structure of ionones, including β-methylionone, features a cyclohexene ring and an α,β-unsaturated ketone side chain, both of which are important for their characteristic violet-like scent. industrialchemicals.gov.au Variations in the position of the double bond within the cyclohexene ring (creating α, β, and γ isomers) and the substitution on the side chain significantly impact the odor. scribd.com

Studies have shown that the introduction of functional groups, such as hydroxyl or keto groups, can alter the volatility and odor characteristics of the parent compound. acs.org For example, hydroxylation of the ionone ring can lead to derivatives with different and often longer-lasting scents. acs.org The position of this hydroxylation is critical; for instance, metabolism of β-ionone in rabbits has been shown to produce metabolites like 3-oxo-β-ionone and 3-hydroxy-β-ionol, indicating that these positions are susceptible to biological modification which in turn alters the molecule's properties. industrialchemicals.gov.auoecd.org

Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the properties of ionone derivatives based on their molecular structure. industrialchemicals.gov.au These computational tools can identify structural alerts for potential biological activities. For instance, the α,β-unsaturated ketone moiety present in ionones is a known structural alert for potential mutagenicity, although experimental data for β-ionone did not show mutagenic or genotoxic effects. industrialchemicals.gov.auresearchgate.net

The table below presents a summary of how structural modifications in β-methylionone and related ionone derivatives can affect their activity, primarily focusing on their odor characteristics.

| Structural Modification | Effect on Activity/Property | Example Derivative(s) |

| Position of ring double bond | Alters odor profile (e.g., from violet to orris) | α-ionone, γ-ionone |

| Addition of a methyl group to the side chain | Modifies odor character | Methylionone, Isomethylionone |

| Hydroxylation of the cyclohexene ring | Changes volatility and odor longevity | 3-hydroxy-β-ionone, 4-hydroxy-β-ionone |

| Oxidation of the cyclohexene ring | Creates new odor notes | 3-oxo-β-ionone, 4-oxo-β-ionone |

| Saturation of the side-chain double bond | Leads to different fragrance profiles | Dihydro-β-ionone |

Biotechnological and Biotransformational Pathways of β Methylionone

Microbial Bioconversion of β-Methylionone

Microbial systems serve as effective biocatalysts for the structural modification of terpenoid compounds like β-methylionone. Various microorganisms have been screened for their ability to transform ionones into a range of derivatives, some of which possess unique aromatic properties. researchgate.netresearchgate.netnih.gov

Fungi, and particularly strains of Aspergillus niger, have been prominently identified for their capacity to metabolize ionones. researchgate.netresearchgate.net The filamentous fungus Aspergillus niger JTS 191 was notably selected from a wide range of microorganisms for its ability to convert ionones into other aromatic compounds. researchgate.netresearchgate.netnih.gov While much of the detailed research has focused on the biotransformation of β-ionone, studies have confirmed that analogous transformation products are also generated from β-methylionone. researchgate.netresearchgate.netnih.govnih.govnih.gov

The bioconversion process using A. niger yields a complex mixture of derivatives. dss.go.th These transformations are considered valuable for applications such as the development of unique tobacco-flavoring compounds. researchgate.netresearchgate.net Research has shown that immobilizing A. niger cells can enhance their resistance to the antifungal properties of the substrate and allow for repeated use in bioreactors, even in the presence of organic solvents designed to improve reaction rates. capes.gov.br Other fungal genera, including Lasiodiplodia and Botryosphaeria, have also demonstrated the ability to hydroxylate the ionone (B8125255) ring, indicating a broader potential among fungi for these biotransformations. dss.go.th

While fungal systems are extensively documented, bacterial systems also play a role in the biotransformation of ionones and their analogues. Although specific examples focusing solely on β-methylionone are less common, research on the closely related β-ionone highlights the potential of bacteria. Engineered bacterial systems have been developed to perform specific conversions. For instance, enoate reductase from a Bacillus species has been expressed in genetically engineered Escherichia coli to efficiently convert β-ionone into dihydro-β-ionone. d-nb.info Furthermore, enzymes from bacteria, such as the cytochrome P450 BM-3 from Bacillus megaterium, have been engineered to enhance the biotransformation of β-ionone, suggesting a viable pathway for modifying related molecules like β-methylionone. nih.govacs.org

Fungal Transformation Systems (e.g., Aspergillus niger)

Enzymatic Transformations and Mechanisms

The bioconversion of β-methylionone is driven by specific enzymatic activities within the microbial cells. These enzymes catalyze a variety of reactions, primarily involving oxidation and reduction, leading to a diverse array of products.

The biotransformation of β-methylionone by Aspergillus niger JTS 191 yields products analogous to those identified from the conversion of β-ionone. nih.gov The major products from β-ionone include hydroxylated and oxidized derivatives. nih.gov Based on this research, the corresponding bioconversion products of β-methylionone have been identified. researchgate.netnih.gov

A study involving A. niger JTS 191 identified several transformation products of β-ionone, with the major ones being (R)-4-hydroxy-β-ionone and (S)-2-hydroxy-β-ionone. nih.gov Other identified compounds included 2-oxo-, 4-oxo-, 3,4-dehydro-, 2,3-dehydro-4-oxo-, and 5,6-epoxy-β-ionone. nih.gov Analogous products were also confirmed for β-methylionone. nih.gov

Table 1: Identified Bioconversion Products of β-Ionone by Aspergillus niger and Their Analogues from β-Methylionone This table is interactive. Click on headers to sort.

| Bioconversion Product from β-Ionone | Corresponding Analogue from β-Methylionone | Type of Transformation |

|---|---|---|

| (R)-4-hydroxy-β-ionone | (R)-4-hydroxy-β-methylionone | Hydroxylation |

| (S)-2-hydroxy-β-ionone | (S)-2-hydroxy-β-methylionone | Hydroxylation |

| 2-oxo-β-ionone | 2-oxo-β-methylionone | Oxidation |

| 4-oxo-β-ionone | 4-oxo-β-methylionone | Oxidation |

| 3,4-dehydro-β-ionone | 3,4-dehydro-β-methylionone | Dehydrogenation |

| 2,3-dehydro-4-oxo-β-ionone | 2,3-dehydro-4-oxo-β-methylionone | Dehydrogenation, Oxidation |

| 5,6-epoxy-β-ionone | 5,6-epoxy-β-methylionone | Epoxidation |

| (S)-2-acetoxy-β-ionone | (S)-2-acetoxy-β-methylionone | Acetoxylation |

| (R)-4-acetoxy-β-ionone | (R)-4-acetoxy-β-methylionone | Acetoxylation |

Source: Adapted from Mikami et al., 1981. nih.gov

The formation of various bioconversion products from β-methylionone is explained by distinct metabolic pathways, which are analogous to those proposed for β-ionone. researchgate.netacs.org These pathways primarily involve oxidative and reductive reactions targeting the cyclohexene (B86901) ring and the butenone side chain.

Two main oxidative pathways for β-ionone have been proposed based on gas-liquid chromatographic analysis during fermentation with Aspergillus niger. researchgate.netresearchgate.net These pathways are initiated by hydroxylation at different positions on the ring, primarily the C-2 and C-4 positions, leading to the main products 2-hydroxy-β-ionone and 4-hydroxy-β-ionone. nih.gov These intermediates can be further oxidized to their corresponding keto-derivatives (e.g., 2-oxo- and 4-oxo-β-ionone). nih.govmdpi.com Other oxidative reactions include dehydrogenation and epoxidation of the ring. nih.gov

Reductive pathways also play a role. Mammalian metabolism of ionones shows that reduction of the ketone function to a secondary alcohol is a common detoxification reaction. scbt.comindustrialchemicals.gov.aueuropa.eu Similar reductions are observed in fungal biotransformations. mdpi.com These oxidative and reductive steps can occur in various combinations, resulting in the wide array of metabolites detected. industrialchemicals.gov.au

Identification of Bioconversion Products

Metabolic Engineering for β-Methylionone Precursors and Analogues

Metabolic engineering presents a powerful strategy for enhancing the production of β-methylionone precursors and for creating novel analogues with desired properties. By modifying the genetic makeup of microorganisms, it is possible to control and optimize biosynthetic pathways.

Genetic engineering of microbial hosts like the yeast Saccharomyces cerevisiae has been successfully used to produce C13 apocarotenoids, including β-ionone, which is structurally similar to β-methylionone. mdpi.com This involves assembling the necessary genes for carotenoid biosynthesis and cleavage within a single microbial host, laying the groundwork for large-scale natural production. mdpi.com

A significant application of metabolic engineering is the targeted synthesis of valuable ionone analogues. For example, researchers have engineered E. coli to express an enoate reductase (DBR1) from the plant Artemisia annua. d-nb.info This engineered bacterium demonstrated high selectivity and efficiency in converting β-ionone to dihydro-β-ionone, achieving a molar conversion of over 93% in an enzymatic system. d-nb.info This approach highlights the potential for creating specific biocatalysts for the production of β-methylionone analogues. Furthermore, specific enzymes like cytochrome P450s can be engineered to improve their catalytic activity and stability, making them more suitable for industrial biotransformation processes. nih.govacs.orgcsic.es The engineering of metabolic pathways in plants is also being explored to alter the profile of volatile organic compounds, including ionones, for purposes such as enhancing pest resistance. frontiersin.org

Engineering of Carotenoid Degradation Pathways (Applicable to related ionones)

The biotechnological synthesis of β-methylionone and related ionones is rooted in the enzymatic degradation of carotenoids. mdpi.comsci-hub.se These processes utilize specific enzymes to cleave large C40 carotenoid molecules into smaller, aromatic apocarotenoids, including the C13-norisoprenoid skeleton of ionones. researchgate.net

Central to this pathway are Carotenoid Cleavage Dioxygenases (CCDs), a family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds in carotenoid substrates. mdpi.comnih.gov The regioselectivity of these enzymes determines the specific apocarotenoid products. For instance, symmetrical cleavage of β-carotene at the 9,10 and 9',10' positions by CCD1 yields two molecules of β-ionone. mdpi.commdpi.com Other CCDs, such as CCD4, CCD7, and CCD8, are also involved in producing a variety of apocarotenoid volatiles. sci-hub.semdpi.comnih.gov

Metabolic engineering efforts aim to harness and optimize these natural pathways in microbial hosts like Escherichia coli and yeasts. nih.gov These strategies typically involve two main goals: enhancing the supply of the carotenoid precursor and improving the efficiency of the cleavage reaction. researchgate.net The oxidative cleavage of carotenoids by CCDs is often identified as the rate-limiting step in the biosynthetic pathway. researchgate.net

A significant finding directly linking these pathways to β-methylionone production comes from research on the Glycine max (soybean) carotenoid cleavage dioxygenase 4 (GmCCD4). When E. coli was engineered to express the GmCCD4 enzyme and produce β-carotene, it not only generated β-ionone but also β-methylionone. nih.gov Researchers speculated that the β-methylionone was a result of the subsequent microbial transformation of the initially formed β-ionone by the bacterial host. nih.gov This demonstrates a potential two-step biotechnological route: enzymatic cleavage of a carotenoid to an ionone, followed by a microbial biotransformation to its methylated form.

Fungi are also known to mediate the biotransformation of β-methylionone. acs.org This further underscores the potential for using whole-cell biocatalysts to produce this specific compound.

Table 1: Examples of Carotenoid Cleavage Dioxygenases (CCDs) and their Products

High-Productivity Fermentation Strategies for Related Compounds

To make the biotechnological production of ionones commercially viable, high-productivity fermentation processes are essential. Research has primarily focused on optimizing fermentation for β-ionone, with the oleaginous yeast Yarrowia lipolytica emerging as a particularly effective production host. nih.gov This yeast is a natural accumulator of lipids, which provides a favorable environment for the synthesis and storage of lipophilic compounds like carotenoids and ionones.

Engineered strains of Y. lipolytica have been used to produce β-ionone from simple sugars derived from the hydrolysis of food and agricultural waste. nih.govfrontiersin.org In one study, a strain carrying a modified carotenoid cleavage dioxygenase (PhCCD1) produced 4 g/L of β-ionone from a food waste hydrolysate, achieving a productivity of 13.9 mg/L/h, which represents one of the highest yields reported for microbial fermentation of this compound. nih.govfrontiersin.org

Key strategies for enhancing fermentation productivity include:

Fed-batch Fermentation: This technique involves the controlled feeding of nutrients during the fermentation process, which can prevent substrate inhibition and maintain optimal cell growth and productivity over a longer period. Optimization of fed-batch strategies has significantly increased β-ionone titers. researchgate.net

Dissolved Oxygen (DO) Control: As CCDs are oxygenases, the supply of oxygen is critical. However, the optimal DO level can vary. Studies with Y. lipolytica have shown that controlling the DO level at 15% was optimal for β-ionone production, achieving a titer of 0.98 g/L. researchgate.net Levels that were either too low (0-5%) or too high (25-35%) were detrimental to the final yield. researchgate.net

Use of Sustainable Feedstocks: Demonstrating the production of ionones from nutrient-rich hydrolysates of food waste or sugarcane bagasse showcases the potential for creating valuable aroma compounds from low-cost, renewable resources, contributing to a circular bioeconomy. nih.govnih.govfrontiersin.org

While these high-yield examples are for β-ionone, they establish a robust framework for the production of related compounds. Given that β-methylionone can be generated from β-ionone via microbial conversion, a two-stage or co-culture fermentation process could be envisioned for its high-level production. nih.gov

Table 2: High-Productivity Fermentation for β-Ionone Production

Advanced Analytical Techniques in β Methylionone Research

Chromatographic-Mass Spectrometric Investigations (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile compounds like β-methylionone. iteh.ai It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. iteh.ai This technique is essential for both qualitative and quantitative analysis in various matrices, from fragrance raw materials to environmental samples. iteh.aiifrafragrance.org For optimal performance, regular checks of the mass spectrometer's tuning, air and water levels, and injector cleanliness are crucial to maintain sensitivity and analytical performance. iteh.ai

Quantitative Analysis in Complex Reaction Mixtures

The quantification of β-methylionone in complex reaction mixtures is critical for process optimization and quality control. beilstein-journals.org GC-MS is the method of choice for this purpose, allowing for the detection and quantification of β-methylionone and its isomers at low concentrations. iteh.ai For instance, a developed analytical method using GC-MS can quantify 57 fragrance allergens, including methylionone isomers, in ready-to-inject fragrance compounds with a calibration range between 2 ppm and 240 ppm. iteh.ai This permits the analysis of these substances in diluted matrices in the range of 20 ppm to 2,400 ppm. iteh.ai

In a study on the biotransformation of oily sludge, GC-MS analysis of the extracts revealed the presence of β-iso-methyl ionone (B8125255) as one of the oxygen-containing compounds. acs.org The analysis was performed on an Agilent 6890N/5975B system with a DB-5MS column. acs.orgtandfonline.com Another study investigating the volatile compounds in kale determined the presence of β-methylionone after herbivore attack and mechanical damage using GC-EI-ion trap MS. researchgate.net

Table 1: GC-MS Systems Used in the Analysis of β-Methylionone

| Instrument/Column | Application | Reference |

| Agilent 6890N/5975B with DB-5MS column | Analysis of cyanobacterial culture filtrates | tandfonline.com |

| GC-EI-ion trap MS with VF-5ms Varian column | Determination of volatile compounds in kale | researchgate.net |

| GCMS-6890B/5977A with HP-5MS capillary column | Analysis of soluble species from oily sludge | acs.org |

| GC-MS with split/splitless injector | Quantification of suspected allergens in fragrance materials | ifrafragrance.org |

This table showcases various GC-MS configurations used in the analysis of β-methylionone and related compounds.

Isomer Differentiation and Characterization

Commercial methylionone is typically a mixture of isomers, and their differentiation is a significant analytical challenge. scribd.com GC-MS, particularly with the use of capillary columns of different phase types, is instrumental in separating and identifying these isomers. iteh.ai While some isomers may co-elute, their mass spectra can often provide distinguishing fragmentation patterns. For example, the mass spectrum of β-methylionone shows a top peak at m/z 191. nih.gov

In some cases, complete separation of diastereoisomeric forms, such as trans and cis isomers, may not be achievable by GC-MS alone. mdpi.com In such instances, isolation of the compound followed by NMR analysis is necessary for definitive characterization. mdpi.com The development of methods to analyze an extended list of 57 suspected fragrance allergens, including various methylionone isomers, highlights the importance of robust isomer differentiation. iteh.ai

Table 2: Mass Spectrometry Data for β-Methylionone Isomers

| Isomer | Key Mass-to-Charge Ratios (m/z) | Reference |

| β-Methylionone | 191 (Top Peak), 57 (2nd Highest) | nih.gov |

| 8-Methyl γ-ionone | 236 (M+), 221, 193, 175, 147 |

This interactive table provides key mass spectral data for the identification of different methylionone isomers.

Spectroscopic Elucidation of β-Methylionone Structure and Transformations

Spectroscopic techniques are indispensable for the detailed structural analysis of β-methylionone and for monitoring its chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the molecular structure and connectivity of atoms. mdpi.com It is a powerful tool for elucidating reaction mechanisms involving β-methylionone. For example, in a study on the biotransformation of ionone isomers, the combined use of ¹H-NMR, ¹³C-NMR, and DEPT experiments was crucial for identifying the structures of the resulting metabolites. mdpi.com In another study, the absolute configuration of methyl-ionone isomers was determined through chemical correlation with known α-isomers, a process heavily reliant on NMR data. Mechanistic studies on the cobalt-catalyzed oxidative esterification of allylic C(sp³)–H bonds also utilized ¹³C{¹H} NMR for product characterization. researchgate.net

Other Spectroscopic Methods (e.g., FTIR) for Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the progress of chemical reactions by detecting changes in functional groups. acs.org In the synthesis of β-methylionones, in-line infrared reaction monitoring has been employed in flow chemistry setups to track the reaction progress in real-time. beilstein-journals.org For example, a Bruker IFS 85 instrument has been used to acquire FTIR spectra of β-methylionone. nih.gov In the characterization of soluble species from oily sludge, a PerkinElmer spectrum 100 was used to record the FTIR spectra of the extracts and residues. acs.org The antifungal activity of ionone derivatives has also been investigated using FTIR. researchgate.net

Development of Novel Analytical Methodologies for β-Methylionone Analysis

The ongoing need for more sensitive, efficient, and comprehensive analysis of β-methylionone and its isomers drives the development of new analytical methods. A significant recent development is a new quantification method using GC-MS to detect and quantify 57 fragrance substances, including β-methylionone, in fragrance compounds. iteh.aigimitec.com This method was developed in response to evolving regulatory requirements and allows for the screening of complex samples for these potential allergens. iteh.ai Furthermore, the application of headspace solid-phase microextraction (HS-SPME) coupled with GC-MS represents a sensitive technique for analyzing volatile compounds like β-methylionone in biological systems. researchgate.net The continuous evolution of analytical instrumentation and methodologies, such as the use of different ionization techniques in mass spectrometry and advanced separation columns in chromatography, will continue to enhance the capabilities for β-methylionone analysis. nih.gov

Mechanistic and Theoretical Investigations of β Methylionone Chemistry

Reaction Kinetics and Rate Studies in Synthesis

The industrial synthesis of methylionones is a two-stage process: first, the base-catalyzed aldol (B89426) condensation of citral (B94496) with methyl ethyl ketone (MEK) to form pseudo-methylionone, followed by an acid-catalyzed cyclization to yield a mixture of methylionone isomers. resource.org The kinetics of both stages are critical in determining the final product distribution and yield.

The synthesis of ionones and their derivatives has been modeled to understand the rate-determining steps and influencing factors. The initial aldol condensation reaction rate is influenced by reactant concentrations and temperature. Studies on the analogous condensation of citral with acetone (B3395972) show that the starting reaction rate decreases as the initial excess of the ketone increases. acs.org Temperature also plays a significant role; for sodium hydroxide-catalyzed condensations, the rate increases with temperature, as demonstrated in studies conducted between 20°C and 56°C. acs.org

The subsequent cyclization of the pseudo-ionone intermediate is typically modeled using first-order kinetics. conicet.gov.ar In the case of β-ionone synthesis, the cyclization step under strong acid conditions can be quasi-instantaneous, exhibiting pseudo-first-order kinetics, while the subsequent isomerization from α- to β-ionone follows first-order kinetics. conicet.gov.ar Kinetic models for the cyclization of pseudoionone (B86502) promoted by solid acid catalysts assume the participation of a single Brønsted acid site in each reaction step and the formation of a common cationic cyclic intermediate for the different isomers. conicet.gov.ar These models reveal that while α-, β-, and γ-isomers can form directly from the pseudo-intermediate, the final concentrations are enhanced by consecutive isomerizations, particularly the conversion of the γ-isomer. conicet.gov.ar

The choice of catalyst profoundly impacts the reaction rates and selectivity of both the condensation and cyclization steps.

Cyclization Catalysts: The cyclization of pseudo-methylionone is catalyzed by acids. The type and concentration of the acid are critical in determining both the reaction rate and the ratio of the resulting α- and β-isomers. mdpi.com Strong mineral acids like concentrated sulfuric acid (H₂SO₄) favor the formation of the thermodynamically stable β-methylionone. mdpi.com Weaker acids, such as phosphoric acid (H₃PO₄), tend to yield higher proportions of α-methylionone. mdpi.comgoogle.com Solid acid catalysts, including HPA/SiO₂, Amberlyst resins, and perfluoroalkanesulfonic acid resins, have also been successfully used, with the catalyst's acid strength directly influencing the final isomer distribution. conicet.gov.ar Stronger solid acids tend to produce a higher proportion of β-ionone at equilibrium. conicet.gov.ar

Table 1: Influence of Catalysts on Methylionone Synthesis

| Reaction Step | Catalyst Type | Specific Catalyst(s) | Observed Effect on Rate and/or Selectivity |

|---|---|---|---|

| Condensation | Alkali Metal Hydroxide (B78521) | NaOH, KOH | Effective for condensation; rate increases with temperature. KOH is noted for high activity. acs.orggoogle.com |

| Alkaline Earth Metal Oxide | MgO | High initial reaction rate but lower final product content compared to other bases. acs.org | |

| Organic Bases | Pyrrolidine, Pyridine, Quinoline | Used in one-pot syntheses to produce pseudo-methylionone before in-situ cyclization. google.com | |

| Heterogeneous Base | Basic Ion Exchange Resins | Enables heterogeneous catalysis, improving sustainability and reducing waste. dntb.gov.ua | |

| Cyclization | Strong Mineral Acid | H₂SO₄ | Preferentially yields the thermodynamically stable β-isomer. mdpi.com |

| Weaker Mineral Acid | H₃PO₄ | Primarily yields the α-isomer. mdpi.comgoogle.com | |

| Heterogeneous Solid Acid | HPA/SiO₂, Amberlyst | Effective for cyclization; stronger acid sites favor the formation of the β-isomer. conicet.gov.ar |

Kinetic Modeling of Condensation and Cyclization Reactions

Elucidation of Reaction Mechanisms

The conversion of citral and methyl ethyl ketone to β-methylionone proceeds through distinct mechanistic pathways for the condensation and cyclization stages.

The synthesis begins with a base-catalyzed aldol condensation. The base abstracts an acidic α-proton from the methyl ethyl ketone (MEK) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of citral. The resulting alkoxide intermediate is subsequently protonated, typically by the solvent, to yield a β-hydroxy ketone (an aldol adduct). google.com This adduct is often unstable and readily undergoes base-catalyzed dehydration to form the conjugated α,β-unsaturated ketone, known as pseudo-methylionone. google.comwikipedia.org

The second stage is the acid-catalyzed cyclization of pseudo-methylionone. The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This is followed by the cyclization of the dienyl system, where a π-bond attacks the protonated carbonyl-adjacent carbon, forming a six-membered ring and a tertiary carbocation intermediate. wikipedia.org This carbocation can then be deprotonated in different ways to yield the various isomers of methylionone (α, β, γ). The formation of β-methylionone involves the elimination of a proton to create a double bond that is conjugated with the side chain, resulting in a thermodynamically stable system. mdpi.comwikipedia.org

The stereochemistry of the methylionone synthesis is complex and pivotal to the final product's fragrance profile. A key challenge arises from the use of an unsymmetrical ketone, methyl ethyl ketone.

Regioselectivity in Condensation: The enolate of MEK can form by deprotonation of either the methyl (-CH₃) group or the methylene (B1212753) (-CH₂) group.

Reaction at the methyl group leads to the formation of pseudo-normal-methylionone . google.comgoogleapis.com

Reaction at the methylene group leads to the formation of pseudo-iso-methylionone . google.comgoogleapis.com

The "iso" isomers are generally more desirable in perfumery. google.com The regioselectivity is governed by kinetic versus thermodynamic control. The methylene protons are more sterically hindered but lead to the more substituted, thermodynamically more stable enolate. The methyl protons are less hindered and are abstracted faster, forming the kinetic enolate. By using specific catalysts (e.g., certain quaternary amine salts) and carefully controlling reaction conditions, such as low temperatures (below 10°C), the reaction can be directed to favor the formation of the desired pseudo-iso-methylionone. google.comgoogleapis.com

Isomerization in Cyclization: The acid-catalyzed cyclization of pseudo-methylionone yields a mixture of isomers, primarily α-methylionone and β-methylionone, which differ in the position of the endocyclic double bond. Typically, the α-isomer is the kinetically favored product, while the β-isomer is the thermodynamically more stable product due to the fully conjugated system. conicet.gov.armdpi.com Under the influence of a strong acid catalyst and sufficient reaction time or temperature, the initially formed α-methylionone can isomerize to the more stable β-methylionone. conicet.gov.ar Thus, by manipulating the acid strength and reaction conditions, the final α/β ratio can be controlled.

Proposed Mechanistic Pathways for Synthesis

Computational Chemistry and Molecular Modeling

While specific computational studies focusing exclusively on β-methylionone are not widely published, molecular modeling and computational chemistry, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of related ionone (B8125255) syntheses. These methods provide insight into reaction pathways, intermediate stabilities, and transition state energies that are difficult to probe experimentally.

DFT calculations have been employed to study catalyst deactivation mechanisms for ion exchange resins used in the synthesis of pseudoionone, revealing differences in the stability of the active sites on various resins. dntb.gov.ua In the context of cyclization reactions, computational studies can elucidate the effects of catalysts and solvents on the energy barriers of key steps like intramolecular cyclization and proton transfer. rsc.orgresearchgate.net

For the related β-ionone, DFT has been used to explore its intrinsic reactivity by modeling the transition states for various potential reactions, such as epoxidation and C-H activation. acs.org Such studies can calculate the energy barriers for different pathways, helping to predict which products are most likely to form. For example, modeling the cyclization of pseudoionone can help rationalize the observed selectivity for α- or β-ionone by comparing the transition state energies for the deprotonation steps leading to each isomer. Computational modeling combined with molecular dynamics (MD) simulations can also be used to understand enzyme-catalyzed reactions, rationalizing how an enzyme's active site controls substrate binding and orients it for highly regio- and enantioselective transformations. acs.org These computational approaches offer a molecular-level understanding that is invaluable for designing more efficient and selective synthetic routes to target molecules like β-methylionone.

Quantum Chemical Calculations for Stability and Reactivity

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and energetic properties of molecules like β-methylionone. These methods can predict the relative stabilities of different isomers and conformations, as well as map out the energy landscapes of chemical reactions.

For instance, quantum chemical calculations have been employed to understand the conversion of β-ionone to its 4-oxo derivative. researchgate.net These calculations can help determine the favorability of different reaction pathways and the nature of the transition states involved. By analyzing parameters such as bond lengths, bond angles, and charge distributions, researchers can gain a detailed picture of how the molecule's structure influences its reactivity.

The stability of β-methylionone is influenced by the conjugation between the carbonyl group and the double bond in the side chain, as well as the substitution pattern on the cyclohexene (B86901) ring. Theoretical calculations can quantify these effects by computing the molecule's total electronic energy and comparing it to related structures.

Table 1: Calculated Properties of β-Methylionone

| Property | Value |

| Molecular Formula | C14H22O |

| Molecular Weight | 206.32 g/mol nih.gov |

| IUPAC Name | (E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-one nih.gov |

| InChIKey | LMWNGLDCJDIIBR-CMDGGOBGSA-N nih.gov |

| Canonical SMILES | CCC(=O)/C=C/C1=C(CCCC1(C)C)C nih.gov |

Reactivity indices derived from quantum chemical calculations, such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, can predict the most likely sites for nucleophilic or electrophilic attack. This information is invaluable for designing synthetic routes and for understanding potential degradation mechanisms. For example, the oxygen atom of the carbonyl group is a likely site for protonation or coordination to a Lewis acid, while the carbon-carbon double bonds are susceptible to electrophilic addition.

Molecular Dynamics Simulations of Reaction Intermediates

While quantum chemical calculations provide static pictures of molecules and reaction pathways, molecular dynamics (MD) simulations offer a dynamic view of these processes. MD simulations model the movement of atoms and molecules over time, providing insights into the behavior of transient species like reaction intermediates.

In the context of β-methylionone chemistry, MD simulations could be used to study the conformational flexibility of the molecule and its reaction intermediates. For example, during the cyclization of pseudoionone to form ionones, various carbocation intermediates are formed. MD simulations can help to understand the stability and lifetime of these intermediates in different solvent environments.

Furthermore, MD simulations are useful for investigating the interaction of β-methylionone with other molecules, such as enzymes or catalysts. nih.gov For instance, in biocatalytic processes where enzymes are used to modify β-methylionone, MD simulations can reveal how the substrate binds to the active site of the enzyme and how the enzyme's structure changes during the reaction. nih.gov This can provide a detailed understanding of the factors that control the stereoselectivity and regioselectivity of the enzymatic transformation.

By combining quantum chemical calculations with molecular dynamics simulations, researchers can build comprehensive models of chemical reactions involving β-methylionone. These models can not only explain experimental observations but also guide the development of new synthetic methods and applications for this important fragrance compound.

Environmental Degradation and Fate of β Methylionone

Biodegradation Studies

Biodegradation is a primary mechanism for the removal of organic compounds like β-Methylionone from aquatic and terrestrial systems. Studies have focused on its susceptibility to microbial degradation, a key factor in assessing its environmental persistence.

β-Methylionone is classified as readily biodegradable. iff.com This assessment is supported by multiple studies using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines, which are designed to determine the potential for rapid and extensive biodegradation in aquatic environments.

Several studies on methylionone isomers have confirmed their status as readily biodegradable. scribd.com For instance, a study following the OECD 301C (Modified MITI Test) protocol observed 70.5% biodegradation over a 28-day period. scribd.com Another study using a similar ready biodegradability test (Method F) reported an even higher degradation rate of 99.1% after 31 days. scribd.com Further supporting these findings, safety data for a commercial mixture, Methylionone 70, indicates ready biodegradability, with one study showing 76% biodegradation of the theoretical oxygen demand (ThOD) in 28 days under the OECD 301F guideline. basf.combasf.com The fragrance ingredient known as Meth Ionone (B8125255) Beta Coeur is also described as readily biodegradable. iff.com

The consensus from these screening tests is that ionones, including β-Methylionone, undergo ultimate biodegradation in aquatic systems. researchgate.net

| Test Guideline | Compound/Mixture | Duration | Biodegradation Rate | Reference |

| OECD 301C | Methylionone | 28 days | 70.5% | scribd.com |

| Method F | Methylionone | 31 days | 99.1% | scribd.com |

| OECD 301F | Methylionone 70 | 28 days | 76% of ThOD | basf.combasf.com |

Specific microbial communities have been identified as capable of transforming β-Methylionone and related ionone compounds. Fungi, in particular, play a significant role in the initial oxidative breakdown of these molecules.

The fungus Aspergillus niger (specifically strain JTS 191) has been shown to effectively convert β-Methylionone into various other aromatic compounds through oxidative pathways. researchgate.netresearchgate.netasm.org Research on the closely related β-ionone by the same fungus proposes two primary oxidative pathways, and it is noted that analogous transformation products are also formed from β-Methylionone. researchgate.netresearchgate.netasm.org

Other bacteria have been implicated in the transformation of related compounds. Enterobacter hormaechei is capable of bioconverting lutein (B1675518) into 8-methyl-alpha-ionone, an isomer of β-Methylionone, indicating its potential involvement in ionone metabolism. mdpi.com Studies on the biodegradation of α-ionone, another isomer, have shown the enrichment of specific bacterial genera. In one study, a bacterial strain affiliated with Novosphingobium and another with Zoogloea were found to proliferate during the degradation of α-ionone. dtu.dk Furthermore, in the context of tobacco leaf fermentation, the bacterial genera Bacillus, Vibrio, and Sphingomonas have been linked to the degradation of volatile compounds, including β-ionone. nih.gov

Assessment of Ready Biodegradability in Aquatic Systems

Identification of Environmental Transformation Products

The biodegradation of β-Methylionone results in the formation of various transformation products. The initial steps typically involve oxidation, leading to hydroxylated and other oxygenated derivatives.

Studies using the fungus Aspergillus niger JTS 191 identified a series of transformation products from β-ionone and noted that analogous products were formed from β-methylionone. researchgate.netresearchgate.netasm.org The identified products from β-ionone suggest that the transformation of β-methylionone would yield a similar suite of hydroxylated, oxidized, and rearranged compounds. Key transformation products of β-ionone include (R)-4-hydroxy-β-ionone, (S)-2-hydroxy-β-ionone, 2-oxo-β-ionone, and 4-oxo-β-ionone. asm.orgdss.go.th Further transformation can lead to products like 5,6-epoxy-β-ionone and various acetoxy derivatives. asm.org

Enzymatic studies with unspecific peroxygenases (UPOs) from fungi confirm these pathways, showing that these enzymes catalyze the oxyfunctionalization of ionones to produce hydroxy, oxo, carboxy, and epoxy derivatives. acs.orgcsic.es In abiotic systems, the degradation of β-ionone has been shown to produce compounds such as 5,6-epoxy-5,6-dihydro-β-ionone, dihydroactinidiolide, and 4-oxo-β-ionone. dss.go.th

| Precursor Compound | System | Identified Transformation Products | Reference |

| β-Ionone / β-Methylionone | Microbial (Aspergillus niger) | (R)-4-hydroxy-β-ionone, (S)-2-hydroxy-β-ionone, 2-oxo-β-ionone, 4-oxo-β-ionone, 3,4-dehydro-derivatives, acetoxy-derivatives, 5,6-epoxy-β-ionone (Analogous products for β-Methylionone) | researchgate.netasm.org |

| β-Ionone | Abiotic (Water) | 5,6-epoxy-5,6-dihydro-β-ionone, Dihydroactinidiolide, 4-oxo-β-ionone | dss.go.th |

| Ionones | Enzymatic (Fungal UPOs) | Hydroxy, oxo, carboxy, and epoxy derivatives | acs.orgcsic.es |

Advanced Oxidation Processes for Environmental Remediation (if relevant for related compounds)

Advanced Oxidation Processes (AOPs) are environmental remediation technologies that utilize highly reactive species, such as hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants. While specific AOP studies on β-Methylionone are limited, data on related ionones and similar compounds indicate that these processes are a relevant and effective degradation pathway.

Photodegradation is a key abiotic process. The calculated atmospheric photodegradation half-life for the beta isomer of n-methylionone, when reacting with hydroxyl radicals, is estimated to be very short, at approximately 0.536 hours. scribd.com This suggests that once volatilized, β-Methylionone would be rapidly broken down in the atmosphere by these radicals, which are a cornerstone of many AOPs. scribd.com

AOPs such as ozonation and UV/hydrogen peroxide are employed in wastewater treatment to remove a wide range of emerging organic contaminants. saniup.orgca.gov These processes generate hydroxyl radicals that can effectively mineralize complex organic molecules. core.ac.uk Given the susceptibility of the methylionone structure to oxidation by hydroxyl radicals, it is anticipated that AOPs would be an effective means of environmental remediation for this compound. scribd.com

Q & A

Q. What are the optimal synthetic routes for beta-Methylionone, and how do reaction conditions influence yield and purity?

this compound (C₁₄H₂₂O) is typically synthesized via aldol condensation between methylheptenone and citral, with modifications in catalysts (e.g., acidic or basic conditions) and temperature controlling stereochemistry and purity . Methodological optimization should include:

- Catalyst selection : Acidic conditions favor cyclization, while basic conditions may improve yield.

- Temperature control : Elevated temperatures (80–120°C) reduce side products like alpha-Methylionone.

- Purification : Column chromatography or fractional distillation to isolate ≥85% purity, validated via GC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and purity profiles?

Standard protocols recommend:

- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclohexenyl and pentenone moieties (e.g., δ 5.4 ppm for conjugated double bonds) .

- GC-MS : Retention indices and fragmentation patterns (m/z 206 [M⁺]) for purity assessment .

- Chromatographic methods : HPLC with UV detection (λ 230–250 nm) to quantify isomers .

Q. How do solvent systems and storage conditions affect this compound’s stability in experimental settings?

Stability studies should test:

- Solvent polarity : Hydrophobic solvents (e.g., hexane) reduce hydrolysis of the ketone group.

- Temperature : Storage at –20°C in amber vials to prevent photodegradation .

- Oxidation prevention : Argon blanketing or antioxidant additives (e.g., BHT) for long-term stability .

Advanced Research Questions

Q. What mechanisms underlie this compound’s bioactivity in olfactory or pharmacological studies, and how can they be experimentally validated?

Hypothesis-driven approaches include:

- Receptor binding assays : Use olfactory receptor OR51E2 transfected cell lines to measure activation thresholds (EC₅₀) .

- Molecular dynamics simulations : Model ligand-receptor interactions (e.g., AutoDock Vina) to identify key binding residues .

- In vivo models : Behavioral assays in rodents to correlate receptor activation with sensory responses .

Q. How can researchers resolve contradictions in reported enantiomeric ratios of this compound across studies?

Contradictions often arise from:

- Synthetic pathways : Acidic vs. basic catalysts produce varying (R)-/(S)-isomer ratios .

- Analytical limitations : Chiral HPLC columns (e.g., Chiralcel OD-H) with polarimetric detection improve resolution .

- Standardization : Cross-validate results with certified reference materials (e.g., Sigma-Aldrich, ≥98% enantiomeric excess) .

Q. What computational strategies are effective for predicting this compound’s physicochemical properties and reactivity?

Computational workflows should integrate:

Q. How should meta-analyses be designed to address heterogeneous data on this compound’s environmental or toxicological impacts?

Follow PRISMA guidelines:

- Inclusion criteria : Prioritize peer-reviewed studies with standardized toxicity endpoints (e.g., LC₅₀ in Daphnia magna) .

- Data normalization : Convert dose metrics to molar concentrations for cross-study comparability .

- Bias assessment : Use Egger’s regression to evaluate publication bias in ecotoxicity datasets .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.